![molecular formula C11H16N4S2 B1226201 1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea](/img/structure/B1226201.png)
1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea is a member of benzenes.
Scientific Research Applications
Microwave Irradiation Technique in Preparation of Thiourea Derivatives
1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea derivatives have been synthesized using a microwave irradiation method, showing increased efficiency and yield compared to traditional methods. These compounds were analyzed using Spectrometer FT-Infrared (FT-IR), Spectrometer Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. However, antimicrobial studies showed no significant inhibition of bacteria and fungi (Ahyak et al., 2016).
Synthesis and Structural Characterization of Metal Complexes
This thiourea derivative forms complexes with metals, as demonstrated in a study where it formed a hexanuclear copper(I) cluster and a cobalt(III) complex. These complexes were characterized using elemental analyses, IR, magnetic susceptibility, and single-crystal X-ray diffraction data, providing insights into their structural and thermal properties (Singh et al., 2015).
Antimicrobial Activity and Theoretical Studies
Research shows that some derivatives of 1-ethyl-3-phenyl-thiourea possess antimicrobial activities. Theoretical studies using Hyperchem have been conducted on Schiff's bases derived from these compounds to evaluate their stereochemistry and biological activity (Abdel‐Hafez, 2003).
Human Flavin-Containing Monooxygenase Form 2 S-oxygenation
This compound is subject to S-oxygenation by human flavin-containing monooxygenases (FMOs), forming reactive sulfenic acids. Such reactions can drive oxidative stress through a redox cycle, indicating potential bioactivation of thioureas as lung toxicants (Henderson et al., 2004).
Spectroscopic Investigation and Pharmacological Evaluation
This thiourea derivative has been investigated for its role as a ligand in forming stable complexes with transition metals. These metal complexes, particularly zinc-based thioureas, have shown potential as antibacterial and antifungal agents (Shakoor & Asghar, 2021).
Enantioselective Catalysis
Primary amine-thiourea derivatives, including this compound, have been used as catalysts for the conjugate addition of ketones to nitroalkenes. These catalysts exhibit a broad substrate scope and good-to-excellent diastereoselectivity, indicating their potential in asymmetric synthesis (Huang & Jacobsen, 2006).
Photoluminescence Properties and Analytical Applications
1-(2-Hydroxyphenyl)thiourea, a compound related to 1-ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea, demonstrates photoluminescence properties. Its fluorescence is quenched by chromium(VI) ions, a property that has been utilized for chromium(VI) determination in analytical studies (Sunil & Rao, 2015).
properties
Product Name |
1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea |
|---|---|
Molecular Formula |
C11H16N4S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-benzyl-3-(ethylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C11H16N4S2/c1-2-12-10(16)14-15-11(17)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,14,16)(H2,13,15,17) |
InChI Key |
HNVKQXJBINMTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=S)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Morpholinyl)-5-[[oxo-[2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-3-furanyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1226119.png)
![2-Amino-4-(2-chlorophenyl)-6-[(4-chlorophenyl)thio]pyridine-3,5-dicarbonitrile](/img/structure/B1226120.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)
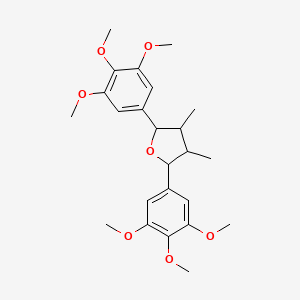
![N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1226130.png)
![1-[[Oxo(3-pyridinyl)methyl]amino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1226131.png)
![4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B1226132.png)
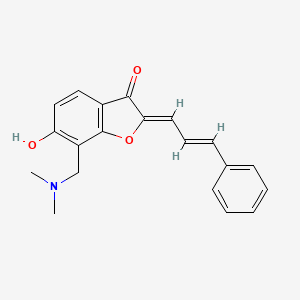
![3-[(3,3-dimethyl-1-oxobutyl)amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1226134.png)
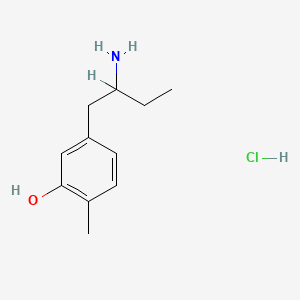
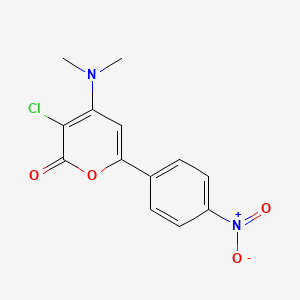
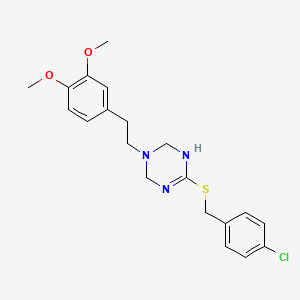
![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)